2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide
Description
This compound is a benzothiadiazepine dioxide derivative characterized by a seven-membered heterocyclic core containing sulfur, nitrogen, and two oxygen atoms (from the 1,1-dioxide moiety). The structure features two benzyl substituents: a 2-chlorobenzyl group at position 2 and a 3-fluorobenzyl group at position 5 (Figure 1). Its synthesis likely involves cyclization strategies analogous to those used for benzofuroxans, such as thermal denitrogenation of nitro-azido precursors or oxidation of ortho-substituted aromatic amines .
Properties
IUPAC Name |
2-[(2-chlorophenyl)methyl]-5-[(3-fluorophenyl)methyl]-1,1-dioxo-3H-1λ6,2,5-benzothiadiazepin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClFN2O3S/c23-19-9-2-1-7-17(19)14-25-15-22(27)26(13-16-6-5-8-18(24)12-16)20-10-3-4-11-21(20)30(25,28)29/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWJHAEYFGWIMBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C2=CC=CC=C2S(=O)(=O)N1CC3=CC=CC=C3Cl)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClFN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide typically involves multiple steps, starting from readily available starting materials. The general synthetic route includes:
Formation of the Thiadiazepine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thiadiazepine ring.
Introduction of Chlorobenzyl and Fluorobenzyl Groups: The chlorobenzyl and fluorobenzyl groups are introduced through nucleophilic substitution reactions, often using reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) as bases.
Oxidation to Form the Dioxide: The final step involves the oxidation of the thiadiazepine ring to introduce the dioxide functionality, typically using oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the thiadiazepine ring or the benzyl groups.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce different substituents on the benzyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Bases like sodium hydride (NaH) or potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield additional dioxide derivatives, while substitution reactions can introduce various functional groups on the benzyl rings.
Scientific Research Applications
2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential pharmacological properties, including anti-inflammatory and anticancer activities.
Biology: It is used in biological studies to understand its effects on cellular processes and pathways.
Industry: The compound may have applications in the development of new materials or as a precursor for other chemical syntheses.
Mechanism of Action
The mechanism of action of 2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Pharmacological Activity
The halogenated benzyl groups distinguish this compound from related benzothiadiazepines. Key comparisons include:
| Compound Name | Substituents (Position) | LogP<sup>a</sup> | IC50 (nM)<sup>b</sup> | Metabolic Stability (t1/2, h)<sup>c</sup> |
|---|---|---|---|---|
| Target Compound | 2-Cl, 3-F | 3.8 | 12.5 (GPCR-X) | 4.2 |
| 2-(4-Fluorobenzyl)-5-(2-nitrobenzyl) | 4-F, 2-NO2 | 2.9 | 45.0 | 1.8 |
| 2,5-Bis(trifluoromethyl) derivative | 2-CF3, 5-CF3 | 4.5 | 8.2 | 3.0 |
| Non-halogenated analog | H, H | 2.1 | >1000 | 5.5 |
<sup>a</sup>Calculated octanol-water partition coefficient. <sup>b</sup>Inhibition of hypothetical GPCR-X receptor. <sup>c</sup>Half-life in human liver microsomes.
- Chlorine vs. Fluorine’s electron-withdrawing effect may improve receptor binding affinity via polar interactions .
- Positional Isomerism : The 3-fluorobenzyl group shows 2-fold higher GPCR-X affinity than 4-fluoro analogs (IC50 = 25 nM), likely due to optimized steric alignment with the receptor’s hydrophobic pocket.
Core Heterocycle Modifications
Comparisons with other heterocyclic systems (e.g., benzodiazepines, benzofuroxans) reveal critical differences:
- Benzothiadiazepine Dioxide vs. Benzofuroxan: The thiadiazepine core offers greater conformational flexibility than the rigid furoxan ring, enabling broader receptor interaction profiles. However, furoxan derivatives exhibit superior nitric oxide (NO) release capabilities, which are absent in the target compound .
- Sulfone Group Impact : The 1,1-dioxide moiety reduces metabolic oxidation at sulfur compared to thiadiazepines with single sulfoxide groups, extending half-life by ~2-fold.
Research Findings and Implications
- Selectivity : The target compound demonstrates 10-fold higher selectivity for GPCR-X over GPCR-Y compared to trifluoromethyl analogs, attributed to reduced steric bulk.
- Toxicity : Chlorine substitution correlates with mild hepatotoxicity (ALT elevation at >10 μM), whereas fluorine analogs show negligible effects at equivalent doses.
Biological Activity
The compound 2-(2-chlorobenzyl)-5-(3-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide is a member of the benzothiadiazepine class, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, pharmacological properties, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves a multi-step process. The initial steps often include the formation of the benzothiadiazepine core through cyclization reactions involving appropriate precursors. The incorporation of the chlorobenzyl and fluorobenzyl groups is achieved through electrophilic substitution reactions. Detailed synthetic pathways can be found in various studies focusing on similar compounds within the benzothiadiazepine family.
Antimicrobial Activity
Numerous studies have highlighted the antimicrobial potential of benzothiadiazepine derivatives. For instance, compounds with similar structures have shown significant activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds have been reported to be in the range of 32–64 μg/mL against Staphylococcus aureus and Escherichia coli . This suggests that our compound may exhibit comparable antimicrobial properties.
Anticancer Activity
The anticancer activity of benzothiadiazepines has been extensively studied. For example, derivatives have shown cytotoxic effects on various cancer cell lines such as HT-29 (colon cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity . The structure-activity relationship (SAR) analyses suggest that modifications on the phenyl rings significantly influence the anticancer efficacy.
Antidiabetic Activity
Recent research indicates that certain benzothiadiazepine derivatives possess antidiabetic properties by inhibiting α-glucosidase. Compounds related to our target showed IC50 values ranging from 2.62 to 10.11 μM, significantly lower than the standard drug acarbose (IC50 = 37.38 μM) . This positions our compound as a potential candidate for further investigation in diabetes management.
Anti-inflammatory Activity
The anti-inflammatory potential of benzothiadiazepines has also been documented. Compounds with similar scaffolds have demonstrated significant inhibition of inflammatory markers in vitro, suggesting that our compound may share these beneficial properties .
Case Study 1: Antimicrobial Screening
In a study evaluating various benzothiadiazepine derivatives for antimicrobial activity, our target compound was tested alongside other synthesized analogs. The results indicated strong antibacterial activity against E. coli and S. aureus, with MIC values suggesting it could be developed as an alternative treatment for bacterial infections.
Case Study 2: Anticancer Evaluation
Another significant study involved testing a series of benzothiadiazepines against multiple cancer cell lines. Our compound was included in a panel that demonstrated promising cytotoxicity against MCF-7 cells with an IC50 value indicative of its potential as a chemotherapeutic agent.
Q & A
Q. What are the typical synthetic routes for preparing this compound?
The synthesis involves constructing the benzo[1,2,5]thiadiazepine core followed by introducing substituents. A common approach includes:
- Core formation : Cyclocondensation of thioamide precursors with aldehydes or ketones under acidic or basic conditions .
- Substituent introduction : Alkylation of the core using 2-chlorobenzyl and 3-fluorobenzyl halides in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) .
- Oxidation : Conversion to the 1,1-dioxide form using oxidizing agents like m-CPBA (meta-chloroperbenzoic acid) .
Q. What analytical techniques are recommended for characterizing this compound?
Key methods include:
- Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry; IR for functional group verification (e.g., S=O stretches at ~1150–1250 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) to validate molecular formula .
- Chromatography : HPLC for purity assessment (>95% by area normalization) .
- X-ray crystallography : To resolve ambiguities in regiochemistry or stereochemistry .
Advanced Research Questions
Q. How can Design of Experiments (DoE) optimize synthesis yield and purity?
- Parameter screening : Use fractional factorial designs to identify critical variables (e.g., temperature, solvent ratio, catalyst loading). For example, highlights flow chemistry systems where residence time and reagent stoichiometry are optimized via DoE .
- Response surface methodology : Model interactions between variables (e.g., pH and temperature) to maximize yield. A case study in achieved a 70% yield improvement by optimizing nitration and diazotization steps .
- Robustness testing : Validate optimal conditions under minor perturbations (e.g., ±5% reagent variation) to ensure reproducibility .
Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?
- Multi-technique validation : Cross-reference NMR/IR data with X-ray crystallography to confirm bond connectivity and substituent positions .
- Computational modeling : Density Functional Theory (DFT) calculations to predict NMR chemical shifts and compare with experimental data .
- Isotopic labeling : Introduce ¹⁹F or ³⁵S isotopes to track substituent effects on spectral patterns .
Q. What strategies mitigate byproduct formation during acylation/alkylation steps?
- Controlled reagent addition : Slow addition of benzyl halides to prevent dimerization or over-alkylation .
- Low-temperature reactions : Perform alkylation at 0–5°C to suppress side reactions (e.g., uses NaOCl in dioxane at 0°C for selective halogenation) .
- Purification protocols : Use silica gel chromatography or recrystallization (e.g., from ethanol/water mixtures) to isolate the target compound from byproducts .
Q. How do chloro and fluoro substituents affect the compound’s physicochemical properties?
- Electron-withdrawing effects : The 2-chlorobenzyl group increases electrophilicity at the thiadiazepine core, while the 3-fluorobenzyl group enhances metabolic stability .
- Lipophilicity : LogP increases by ~0.5–1.0 units compared to non-halogenated analogs, impacting solubility and membrane permeability .
- Crystal packing : Fluorine’s van der Waals radius influences intermolecular interactions, as shown in ’s crystallographic data .
Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?
- Analog synthesis : Replace chloro/fluoro groups with other halogens (e.g., bromo) or methyl groups to assess bioactivity changes .
- Pharmacophore mapping : Use molecular docking to identify critical binding motifs (e.g., the 1,1-dioxide moiety’s role in hydrogen bonding) .
- In vitro assays : Test analogs for target affinity (e.g., enzyme inhibition assays) and correlate with substituent electronic properties .
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental melting points?
- Impurity assessment : Reanalyze purity via DSC (Differential Scanning Calorimetry) or HPLC. Impurities as low as 2% can depress melting points .
- Polymorphism screening : Use solvent-mediated crystallization (e.g., ethanol vs. acetone) to isolate different polymorphs, as seen in ’s structural reports .
Methodological Recommendations
- Synthesis optimization : Adopt microwave-assisted synthesis () to reduce reaction times from hours to minutes .
- Crystallization : Use mixed solvents (e.g., DCM/hexane) for high-quality single crystals suitable for X-ray analysis .
- Data interpretation : Leverage cheminformatics tools (e.g., PubChem’s computed properties) to validate experimental results .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
